molecular formula C14H9ClFN5O B11319489 N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11319489
M. Wt: 317.70 g/mol
InChI Key: BXJPDRUIVKQZPF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the tetrazole ring and the substituted phenyl group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring and substituted phenyl groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of the 3-chloro-4-fluorophenyl group and the tetrazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C14H9ClFN5O

Molecular Weight

317.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9ClFN5O/c15-12-7-10(3-6-13(12)16)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

BXJPDRUIVKQZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=NN=N3

Origin of Product

United States

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